1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one
Description
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)10-4-2-3-5-11(10)14-7-9(12)6-13-14/h2-7H,1H3 |
InChI Key |
ZELUQYMQTBDELX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2C=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-[2-(4-Chloro-1H-pyrazol-1-yl)phenyl]ethan-1-one
General Synthetic Strategy
The synthesis of this compound generally involves two major stages:
- Formation of the pyrazole ring , often via cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds or α-halogenated ketones.
- Coupling of the pyrazole ring to the substituted phenyl ethanone , typically through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Specific Synthetic Routes
Pyrazole Ring Formation
- The pyrazole moiety is synthesized by reacting hydrazine hydrate with α-halogenated ketones or β-diketones under acidic or basic conditions. This cyclization yields the pyrazole ring with substitution at the 4-position by chlorine, introduced via halogenation or by using chlorinated precursors.
Coupling to the Phenyl Ethanone
The pyrazole intermediate is then coupled to a 2-bromoacetophenone or 2-chloroacetophenone derivative through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling). This step forms the C–N bond linking the pyrazole nitrogen to the phenyl ring ortho to the ethanone group.
Alternatively, condensation reactions between 2-acetylphenyl hydrazine derivatives and appropriate pyrazole precursors under reflux in solvents like ethanol or DMF have been reported.
Typical Reaction Conditions and Optimization
Representative Synthetic Example
Synthesis of 4-chloro-1H-pyrazole : Hydrazine hydrate (1 eq) is reacted with ethyl 4-chloroacetoacetate under reflux in ethanol for 6 hours to afford the chloropyrazole intermediate.
Coupling with 2-bromoacetophenone : The chloropyrazole (1 eq) is reacted with 2-bromoacetophenone (1 eq) in the presence of Pd(PPh3)4 (5 mol%) and K2CO3 in DMF at 100°C for 12 hours under nitrogen atmosphere.
Isolation and purification : The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by silica gel chromatography.
Characterization : The product is confirmed by ^1H NMR, ^13C NMR, and mass spectrometry, showing characteristic signals for the pyrazole ring, aromatic protons, and the ethanone moiety.
Analytical and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR shows singlets for the pyrazole NH proton and methyl group of the ethanone. Aromatic protons appear as multiplets between 7.0–8.0 ppm.
Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight of 220.65 g/mol.
Infrared (IR) Spectroscopy : Characteristic absorption bands at ~1670 cm^-1 for the carbonyl (C=O) group and ~3100–3400 cm^-1 for the pyrazole NH.
X-ray Crystallography : When available, single-crystal X-ray diffraction confirms the molecular geometry and the position of the chloro substituent on the pyrazole ring.
Summary Table of Preparation Methods
Research Findings and Applications
The synthetic methods described have been optimized to achieve high purity and yield, essential for further biological evaluation.
The presence of the 4-chloro substituent on the pyrazole ring modulates electronic properties and potentially enhances binding affinity in pharmacological targets.
Analytical techniques such as NMR, MS, and crystallography are routinely used to confirm the structure and purity of the compound, enabling reproducibility in research applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted pyrazole derivatives.
Scientific Research Applications
1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets. The chloro-substituted pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Chloro vs. Methyl Substituents
- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (): This compound replaces the chloro group on the pyrazole with a methyl group. Methyl substituents are electron-donating, which may reduce electrophilicity compared to the chloro analog.
- 1-(1-(3-Chlorophenyl)-1H-pyrazol-4-yl)ethanone (): The chloro group is positioned on the phenyl ring instead of the pyrazole.
Chloro vs. Fluorine Substituents
- 1-(1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone (): Fluorine, being more electronegative than chlorine, may increase metabolic stability but reduce π-π stacking interactions due to its smaller atomic radius .
Pyrazole vs. Pyrazoline Derivatives
Pyrazoline derivatives (saturated five-membered rings with two adjacent nitrogen atoms) exhibit distinct conformational flexibility compared to pyrazole (unsaturated) analogs:
- This compound demonstrated antibacterial and antifungal activities, attributed to the electron-withdrawing chloro and electron-donating methoxy groups .
- 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (): The naphthyl group introduces extended conjugation, improving π-π interactions.
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Table 2: Docking Scores and Antimicrobial Activity
Biological Activity
1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one, also known by its CAS number 1183390-46-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₉ClN₂O
- Molecular Weight : 220.66 g/mol
- CAS Number : 1183390-46-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have shown effectiveness against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 125 |
| S. aureus | 18 | 62.5 |
| P. mirabilis | 12 | 250 |
| B. subtilis | 20 | 31.25 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through various assays. A study reported cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (breast) | 25 |
| HeLa (cervical) | 30 |
| A549 (lung) | 20 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells, primarily through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory activity in preclinical models. The evaluation involved measuring levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 75 | 100 |
This data indicates a significant reduction in inflammatory markers, suggesting that the compound may be beneficial in treating inflammatory conditions .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cytokine Production : The compound appears to influence the immune response by modulating cytokine production, thereby exerting anti-inflammatory effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- A study involving animal models demonstrated significant tumor reduction when treated with the compound compared to controls.
- Clinical trials assessing its safety and efficacy in humans are ongoing, focusing on its use as both an antimicrobial and anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
